2-Hydrazino-4-amino-5,6-dihydrobenzo[h]quinazoline-spiro-5-cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDRAZINO-6H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-AMINE is a complex organic compound with a spirocyclic structure. This compound is part of the benzoquinazoline family, known for its diverse biological activities, including antibacterial, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDRAZINO-6H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-AMINE typically involves the condensation of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one with hydrazine hydrate. This reaction yields 2-hydrazinyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one . The reaction conditions often include the use of orthoformic acid ethyl ester or carbon disulfide as reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-HYDRAZINO-6H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinazoline derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
2-HYDRAZINO-6H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-AMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-HYDRAZINO-6H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-AMINE involves its interaction with specific molecular targets and pathways. This compound can inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5H-Spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one: Known for its antibacterial properties.
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: Exhibits significant antibacterial activity.
Uniqueness
2-HYDRAZINO-6H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-AMINE is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N5 |
---|---|
Molecular Weight |
281.36 g/mol |
IUPAC Name |
2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-amine |
InChI |
InChI=1S/C16H19N5/c17-14-12-13(19-15(20-14)21-18)11-6-2-1-5-10(11)9-16(12)7-3-4-8-16/h1-2,5-6H,3-4,7-9,18H2,(H3,17,19,20,21) |
InChI Key |
HETNULADYNEXJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=NC(=N4)NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.